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Abstract
BMS-986235, also known as LAR-1219, is a potent and selective agonist of the formyl peptide

receptor 2 (FPR2), a G protein-coupled receptor implicated in the resolution of inflammation.[1]

[2] Developed by Bristol Myers Squibb, this small molecule was investigated for its therapeutic

potential in preventing heart failure by modulating the inflammatory response following

myocardial infarction.[1][2] This technical guide provides a comprehensive overview of the

discovery, mechanism of action, preclinical development, and experimental protocols related to

BMS-986235. The development of this compound has since been discontinued.[3]

Introduction
Chronic inflammation is a key pathological driver in the progression of heart failure following

ischemic events like myocardial infarction.[2] The formyl peptide receptor 2 (FPR2), also known

as lipoxin A4 receptor (ALX), is a promising therapeutic target due to its central role in

orchestrating the resolution of inflammation. Activation of FPR2 on immune cells, such as

neutrophils and macrophages, can promote a switch from a pro-inflammatory to a pro-resolving

state, thereby facilitating tissue repair and mitigating adverse cardiac remodeling.[2] BMS-
986235 was designed as a selective FPR2 agonist to harness this therapeutic potential.[1]
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The discovery of BMS-986235 began with a simple linear urea compound that exhibited

moderate FPR2 agonist activity.[1] Through a process of chemical optimization, a pyrrolidinone

core was introduced to create a more rigid conformation, which led to potent agonism at both

FPR1 and FPR2.[1] Subsequent optimization of the lactam substituents resulted in the

identification of BMS-986235 (compound 13c in the original publication) as a highly selective

and potent FPR2 agonist.[1]

Mechanism of Action
BMS-986235 functions as a selective agonist of FPR2.[1] Upon binding, it activates

downstream signaling pathways that are crucial for the resolution of inflammation. The primary

mechanism involves the activation of heterotrimeric G-proteins, leading to a cascade of

intracellular events that ultimately modulate immune cell function.[2]

Signaling Pathway
Activation of FPR2 by BMS-986235 initiates signaling through Gαi and Gαo proteins, leading to

the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Concurrently, the dissociation of the G-protein βγ subunits can activate other downstream

effectors, including phospholipase C (PLC), which in turn leads to the generation of inositol

trisphosphate (IP3) and diacylglycerol (DAG). This results in calcium mobilization and activation

of protein kinase C (PKC). Further downstream, this signaling cascade can activate the

mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which are involved in cell

survival, proliferation, and migration. Additionally, BMS-986235 has been shown to promote the

recruitment of β-arrestin to the receptor.[2]
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FPR2 Signaling Pathway of BMS-986235.

Preclinical Pharmacology
The preclinical evaluation of BMS-986235 demonstrated its potent and selective activity in

various in vitro and in vivo models.

In Vitro Potency and Selectivity
BMS-986235 exhibited high potency for the human and mouse FPR2, with significantly lower

activity at the human FPR1, demonstrating its selectivity.
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Parameter Value Assay System

hFPR2 EC50 0.41 nM
G-protein activation assay in

HEK293 cells

mFPR2 EC50 3.4 nM
G-protein activation assay in

HEK293 cells

hFPR1 EC50 >3000 nM
G-protein activation assay in

HEK293 cells

Selectivity (hFPR1/hFPR2) >7000-fold -

In Vitro Functional Assays
BMS-986235 was shown to inhibit neutrophil chemotaxis, a key process in the acute

inflammatory response.[1]

Experimental Protocol:

Cells: Human HL-60 cells differentiated into neutrophil-like cells.

Assay: Transwell migration assay (e.g., Boyden chamber) with a defined pore size

membrane.

Chemoattractant: A chemoattractant such as N-formyl-methionyl-leucyl-phenylalanine

(fMLP) is placed in the lower chamber to induce migration.

Treatment: Differentiated HL-60 cells are pre-incubated with varying concentrations of

BMS-986235 before being added to the upper chamber.

Incubation: The plate is incubated for a specific duration (e.g., 90 minutes) to allow for cell

migration.

Quantification: The number of cells that have migrated to the lower chamber is quantified,

for example, by cell counting or using a fluorescent dye.

Result: BMS-986235 inhibited fMLP-induced neutrophil migration with an IC50 of

approximately 57 nM.
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The compound was also found to stimulate macrophage phagocytosis, a critical function for the

clearance of apoptotic cells and debris during the resolution of inflammation.[1]

Experimental Protocol:

Cells: Peritoneal macrophages isolated from C57BL/6 mice.

Target: Fluorescently labeled zymosan particles (a yeast cell wall component).

Treatment: Macrophages are pre-incubated with different concentrations of BMS-986235.

Incubation: Zymosan particles are added to the macrophage culture, and phagocytosis is

allowed to proceed for a set time (e.g., 60 minutes).

Quantification: The uptake of fluorescent zymosan particles by macrophages is measured,

for instance, using a plate reader or flow cytometry. Extracellular fluorescence can be

quenched with trypan blue to ensure only internalized particles are measured.

Result: BMS-986235 stimulated macrophage phagocytosis with an EC50 of approximately

2 nM.

In Vivo Efficacy in a Heart Failure Model
BMS-986235 demonstrated cardioprotective effects in a murine model of myocardial infarction.

[4]

Experimental Protocol:

Animal Model: Myocardial infarction is induced in male C57BL/6 mice by permanent

ligation of the left anterior descending (LAD) coronary artery.

Drug Administration: BMS-986235 is administered orally (p.o.) at a dose of 0.3 mg/kg

daily, starting shortly after the LAD ligation and continuing for a specified period (e.g., 24

days).[4]

Efficacy Endpoints:
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Cardiac Function: Assessed by echocardiography to measure parameters like ejection

fraction and fractional shortening.

Cardiac Remodeling: Evaluated through histological analysis of heart sections to

measure infarct size, ventricular dilation, and fibrosis.

Results: Treatment with BMS-986235 attenuated adverse left ventricular remodeling,

reduced infarct size, and improved cardiac function compared to the vehicle-treated group.

[4]
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Discovery and Development Workflow of BMS-986235.

Pharmacokinetics

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b6171950?utm_src=pdf-body-img
https://www.benchchem.com/product/b6171950?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6171950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetic studies in mice revealed that BMS-986235 has oral bioavailability.[4]

Parameter Value (at 1 mg/kg, p.o.)

Cmax 160 nmol/L

T1/2 0.68 hours

AUC0-inf 120 nmol/L*h

Bioavailability (BA) 24%

Clinical Development and Discontinuation
BMS-986235 advanced into Phase I clinical trials to evaluate its safety, tolerability, and

pharmacokinetics in healthy subjects (NCT03335553).[5][6] However, the development of

BMS-986235 was subsequently discontinued.[3] The specific reasons for the discontinuation

have not been publicly disclosed.

Conclusion
BMS-986235 (LAR-1219) is a potent and selective FPR2 agonist that demonstrated promising

preclinical efficacy in models of inflammation and heart failure. Its discovery and development

highlight the therapeutic potential of targeting FPR2 for the resolution of inflammation in

cardiovascular diseases. While the clinical development of BMS-986235 was halted, the

extensive preclinical data generated for this compound provide valuable insights for the future

design and development of novel FPR2-targeting therapeutics. The detailed experimental

protocols and quantitative data summarized in this guide serve as a valuable resource for

researchers in the fields of pharmacology, immunology, and drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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